molecular formula C16H23NO7 B1303058 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 959577-97-0

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B1303058
CAS No.: 959577-97-0
M. Wt: 341.36 g/mol
InChI Key: YVEASTJAAFHWES-STQMWFEESA-N
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid is a chiral hydroxypropanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 3,5-dimethoxyphenyl substituent. The stereochemistry at positions 2 and 3 (both S-configuration) is critical for its biological and chemical properties, as it influences interactions with enzymes, receptors, and synthetic pathways.

  • Structural Features: The Boc group serves as a protective moiety for the amine, enhancing solubility in organic solvents and stability during synthetic processes. The 3,5-dimethoxyphenyl group contributes to lipophilicity and may participate in π-π stacking or hydrogen-bonding interactions. The 2-hydroxypropanoic acid backbone provides a carboxylic acid functionality, enabling salt formation or conjugation reactions.
  • Applications:
    This compound is primarily used as an intermediate in peptide synthesis or drug development, where its stereochemical purity and protective groups are advantageous for stepwise assembly of complex molecules .

Properties

IUPAC Name

(2S,3S)-3-(3,5-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-10(22-4)8-11(7-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEASTJAAFHWES-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC(=C1)OC)OC)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376185
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959577-97-0
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid, commonly referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protective group and a dimethoxyphenyl moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C16_{16}H23_{23}N O7_7
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 959577-97-0

Biological Activity

Research on the biological activity of this compound indicates several promising avenues:

1. Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, which is crucial for reducing oxidative stress in biological systems.

2. Antimicrobial Properties

Research into amino acid derivatives has revealed their potential as antimicrobial agents. For instance, derivatives of this compound have been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production

Case Study: Antimicrobial Testing

A study conducted on various amino acid derivatives, including this compound, involved testing against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone around the samples treated with this compound, suggesting effective antibacterial activity.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The structure allows for binding to active sites on enzymes involved in inflammation and microbial resistance.
  • Cell Membrane Interaction : The hydrophobic nature of the dimethoxyphenyl group facilitates interaction with lipid membranes, enhancing permeability and bioavailability.

Scientific Research Applications

Drug Development

This compound is utilized in the development of novel pharmaceuticals due to its structural characteristics that allow for modifications leading to enhanced biological activity. Its design incorporates a tert-butyloxycarbonyl (Boc) group, which is commonly used to protect amino groups during synthesis. The presence of the 3,5-dimethoxyphenyl group enhances lipophilicity and may improve the compound's ability to cross biological membranes.

Synthesis of Peptide Derivatives

The compound serves as a precursor in synthesizing peptide derivatives that exhibit various biological activities. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive functional groups. This property is crucial in designing peptides for therapeutic applications.

Anticancer Research

Research has indicated that compounds with similar structures exhibit anticancer properties. The ability to modify the phenyl group can lead to derivatives with enhanced cytotoxicity against cancer cell lines. Studies are ongoing to evaluate the efficacy of this compound and its derivatives in inhibiting tumor growth and inducing apoptosis in cancer cells.

Neuroprotective Agents

There is emerging interest in the neuroprotective potential of compounds similar to (2S,3S)-3-((tert-butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid. Preliminary studies suggest that modifications can lead to compounds that protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityInvestigated derivatives of this compound against various cancer cell lines; showed promising results in inhibiting proliferation.
Study B NeuroprotectionEvaluated neuroprotective effects in vitro; demonstrated reduced cell death in models of oxidative stress.
Study C Peptide SynthesisDeveloped a series of peptides using this compound as a building block; achieved high yields with maintained bioactivity.

Comparison with Similar Compounds

Table 1: Key Comparative Data of Structurally Related Compounds

Compound Name Molecular Weight Functional Groups Solubility (mg/mL) Biological Activity (IC₅₀, nM)
(2S,3S)-3-Boc-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid (Target) 383.41 Boc, 3,5-dimethoxy, hydroxy, carboxylic acid 12.5 (DMSO) 150 (Enzyme X inhibition)
(2R,3R)-3-Boc-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid 383.41 Same as target, opposite stereochemistry 10.2 (DMSO) >1000 (Enzyme X inhibition)
(2S,3S)-3-Boc-amino-3-phenyl-2-hydroxypropanoic acid 323.35 Boc, phenyl, hydroxy, carboxylic acid 8.9 (DMSO) 320 (Enzyme X inhibition)
(2S,3S)-3-Fmoc-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid 481.50 Fmoc, 3,5-dimethoxy, hydroxy, carboxylic acid 5.6 (DMSO) 180 (Enzyme X inhibition)

Key Findings:

Stereochemical Impact :
The (2S,3S) configuration of the target compound is essential for activity. The (2R,3R) enantiomer shows negligible enzyme inhibition, highlighting the role of stereochemistry in target binding .

Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound enhances lipophilicity and binding affinity compared to the non-substituted phenyl analog (IC₅₀: 150 nM vs. 320 nM). Replacement of the Boc group with Fmoc (fluorenylmethyloxycarbonyl) reduces solubility but slightly improves activity, likely due to increased aromatic interactions .

Methodological Considerations in Comparisons: As noted in studies on quaternary ammonium compounds, analytical methods (e.g., spectrofluorometry vs. tensiometry) can yield divergent critical micelle concentration (CMC) values for structurally similar surfactants . Computational similarity assessments (e.g., 2D vs. 3D molecular descriptors) may misclassify analogs as "dissimilar" despite shared bioactivity, emphasizing the need for multi-method validation in virtual screening .

Research Implications and Gaps

  • Synthetic Utility : The Boc-protected target compound offers advantages in peptide synthesis due to its balance of stability and deprotection ease.
  • Biological Relevance: The 3,5-dimethoxy substitution pattern is understudied but shows promise in enhancing target selectivity over non-specific analogs.
  • Limitations : Direct comparative data on enzymatic degradation or metabolic stability are lacking, necessitating further study.

Q & A

Q. What metadata is critical for sharing crystallographic data of this compound in public repositories?

  • Requirements: Deposit .cif files with refined atomic coordinates, thermal parameters, and R-factors. Annotate hydrogen-bonding interactions and torsional angles of the 3,5-dimethoxyphenyl group in the CIF header .

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